molecular formula C15H15N3O3 B11596369 N'-{[2-(2-methoxyphenyl)acetyl]oxy}pyridine-2-carboximidamide

N'-{[2-(2-methoxyphenyl)acetyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11596369
M. Wt: 285.30 g/mol
InChI Key: WTQWJLOBSHXCDO-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE is a complex organic compound that features a pyridine ring, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine-2-carbaldehyde, is reacted with an appropriate amine to form the corresponding imine.

    Methoxyphenyl Acetate Formation: 2-methoxyphenyl acetic acid is esterified using an alcohol in the presence of an acid catalyst to form the ester.

    Coupling Reaction: The imine and the ester are then coupled under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.

Biology

This compound has potential applications in the development of new pharmaceuticals. Its structure allows it to interact with biological molecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE is studied for its potential therapeutic effects. It may be used in the design of new drugs targeting specific diseases.

Industry

In the material science industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes makes it useful in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE: This isomer differs in the configuration around the double bond.

    [AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-HYDROXYPHENYL)ACETATE: This compound has a hydroxyl group instead of a methoxy group.

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-METHOXYPHENYL)ACETATE is unique due to its specific configuration and functional groups. The presence of the methoxy group can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methoxyphenyl)acetate

InChI

InChI=1S/C15H15N3O3/c1-20-13-8-3-2-6-11(13)10-14(19)21-18-15(16)12-7-4-5-9-17-12/h2-9H,10H2,1H3,(H2,16,18)

InChI Key

WTQWJLOBSHXCDO-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1CC(=O)O/N=C(/C2=CC=CC=N2)\N

Canonical SMILES

COC1=CC=CC=C1CC(=O)ON=C(C2=CC=CC=N2)N

solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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